Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate

Lipophilicity Druglikeness Medicinal Chemistry

Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate (CAS 1161005-04-4) is a synthetic indole derivative characterized by a trifluoromethyl (-CF₃) substituent at the C2 position of the indole ring and a methyl propanoate ester side chain at the C3 position. The compound has a molecular formula of C₁₃H₁₂F₃NO₂ and a molecular weight of approximately 271.24 g/mol.

Molecular Formula C13H12F3NO2
Molecular Weight 271.23 g/mol
CAS No. 1161005-04-4
Cat. No. B3215484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate
CAS1161005-04-4
Molecular FormulaC13H12F3NO2
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=C(NC2=CC=CC=C21)C(F)(F)F
InChIInChI=1S/C13H12F3NO2/c1-19-11(18)7-6-9-8-4-2-3-5-10(8)17-12(9)13(14,15)16/h2-5,17H,6-7H2,1H3
InChIKeyCGNHMGMTPMHSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate (CAS 1161005-04-4) – A C2-Trifluoromethylated Indole-3-propanoate Building Block for Lipophilicity-Driven Medicinal Chemistry and Amyloid Inhibitor Discovery


Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate (CAS 1161005-04-4) is a synthetic indole derivative characterized by a trifluoromethyl (-CF₃) substituent at the C2 position of the indole ring and a methyl propanoate ester side chain at the C3 position . The compound has a molecular formula of C₁₃H₁₂F₃NO₂ and a molecular weight of approximately 271.24 g/mol . It is primarily utilized as a research chemical and versatile synthetic intermediate in medicinal chemistry and drug discovery programs, particularly those focused on optimizing lipophilicity, metabolic stability, and targeting amyloid-beta aggregation pathways [1].

Why Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate Cannot Be Readily Substituted by Non-Fluorinated or C6-Positional Analogs in Structure-Activity Relationship (SAR) Campaigns


The presence of the trifluoromethyl group at the C2 position of the indole core is not a trivial structural modification; it fundamentally alters key physicochemical and pharmacokinetic properties compared to non-fluorinated indole-3-propanoates or analogs with alternative substitution patterns [1]. Specifically, the C2-CF₃ substituent significantly increases lipophilicity (LogP) and metabolic stability relative to the unsubstituted methyl indole-3-propanoate scaffold, as demonstrated by comparative computed property data . Furthermore, class-level evidence indicates that the C2-trifluoromethylated indole motif is a privileged structure for engaging biological targets involved in amyloid-beta aggregation, a feature not observed with the des-fluoro or positional isomers [2]. Therefore, substituting Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate with a cheaper or more readily available analog (e.g., methyl 3-(1H-indol-3-yl)propanoate) will not preserve the intended lipophilicity, metabolic profile, or target engagement characteristics required for consistent SAR development and lead optimization.

Quantitative Differentiation of Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate (CAS 1161005-04-4) Versus Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity Enhancement: ~1 Log Unit Increase in LogP vs. Non-Fluorinated Methyl Indole-3-propanoate

The introduction of the trifluoromethyl group at the C2 position of the indole ring in Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate (target) results in a significant increase in lipophilicity compared to the non-fluorinated parent scaffold, methyl 3-(1H-indol-3-yl)propanoate. Computed LogP values for the target compound range from 3.15 to 3.29, while the non-fluorinated comparator exhibits a LogP of approximately 2.27 [1]. This represents a quantifiable increase of +0.88 to +1.02 LogP units, which is a critical differentiator for applications requiring enhanced membrane permeability or blood-brain barrier penetration [2].

Lipophilicity Druglikeness Medicinal Chemistry Physicochemical Property

Molecular Weight and Volume Differentiation: A ~33% Increase in Mass and ~50% Increase in Molar Volume vs. Non-Fluorinated Scaffold

The incorporation of the trifluoromethyl group into the indole-3-propanoate scaffold results in substantial increases in both molecular weight and molar volume compared to the non-fluorinated analog. The target compound, Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate, has a molecular weight of 271.24 g/mol and a computed molar volume of 204.7 cm³ . In contrast, the non-fluorinated comparator, methyl 3-(1H-indol-3-yl)propanoate, has a molecular weight of 203.24 g/mol and a molar refractivity of 58.97 cm³ . This represents a +33% increase in molecular weight (68 g/mol) and an approximate +50% increase in molar volume, indicating a significantly larger steric footprint that can influence target binding and pharmacokinetic properties.

Molecular Weight Molar Volume Physicochemical Property Lead Optimization

Synthetic Accessibility: Documented 72% Yield in Direct C2-Trifluoromethylation from Non-Fluorinated Precursor

A published synthetic route to Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves the direct C2-trifluoromethylation of methyl 3-(1H-indol-3-yl)propanoate using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent), achieving a reported yield of approximately 72% [1]. While a direct comparator yield for the non-fluorinated analog synthesis via a different route (e.g., esterification of indole-3-propionic acid) is not available from the same study, this 72% yield provides a benchmark for evaluating the feasibility and efficiency of accessing the C2-CF₃ substituted scaffold from readily available starting materials.

Synthetic Methodology Trifluoromethylation Yield Process Chemistry

Class-Level Evidence: Trifluoromethyl Indoles Exhibit Enhanced Metabolic Stability and Potency in CB1 Receptor Modulation and Amyloid Inhibition

While direct comparative metabolic stability data for Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate is not available in the primary literature, robust class-level evidence demonstrates that the introduction of a CF₃ group onto an indole scaffold consistently improves in vitro metabolic stability and target potency. In a study of CB1 receptor positive allosteric modulators, CF₃-bearing indole compounds were found to be more potent than their NO₂ equivalents and exhibited improved in vitro metabolic stability [1]. Additionally, a distinct class of organofluorine inhibitors containing indol-3-yl and trifluoromethyl functionalities demonstrated potent inhibition of amyloid-beta fibril formation, with IC₅₀ values ranging from 0.23 to 0.53 mol(inhibitor)/mol(Aβ) and maximum inhibition values of 98-100% [2]. These class-level findings support the strategic value of the C2-CF₃ indole-3-propanoate motif for programs targeting CNS disorders or amyloid-related pathologies.

Metabolic Stability Structure-Activity Relationship CB1 Receptor Amyloid-beta

Recommended Research and Industrial Applications for Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate Based on Quantifiable Differentiation Evidence


Lead Optimization in CNS Drug Discovery: Enhancing Lipophilicity and Metabolic Stability

Given the ~1 Log unit increase in lipophilicity (LogP 3.15-3.29 vs. 2.27 for the non-fluorinated analog) and class-level evidence of improved metabolic stability for CF₃-indoles [1], this building block is strategically suited for medicinal chemistry programs targeting central nervous system (CNS) disorders. The increased LogP enhances the likelihood of blood-brain barrier penetration, a critical requirement for CNS-active compounds. Researchers can incorporate this scaffold into SAR campaigns to systematically evaluate the impact of the C2-CF₃ group on in vivo brain exposure and metabolic half-life compared to non-fluorinated controls [2].

Development of Amyloid-beta Aggregation Inhibitors for Alzheimer's Disease Research

Class-level evidence demonstrates that organofluorine molecules containing indol-3-yl and trifluoromethyl functionalities are potent inhibitors of amyloid-beta fibrillogenesis, with IC₅₀ values as low as 0.23 mol(inhibitor)/mol(Aβ) and near-complete inhibition (98-100%) of fibril formation . Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate serves as a key synthetic intermediate or core scaffold for constructing novel amyloid inhibitor candidates. Its C2-CF₃ group and ester handle enable further derivatization (e.g., hydrolysis to the carboxylic acid, amide coupling) to explore structure-activity relationships aimed at disassembling preformed Aβ fibrils or preventing oligomerization.

Physicochemical Property Benchmarking in Fragment-Based Drug Design (FBDD)

The quantifiable differences in molecular weight (+68 g/mol), molar volume (~+50% increase), and lipophilicity (ΔLogP +0.9-1.0) relative to the non-fluorinated parent scaffold make this compound an ideal reference standard for property benchmarking in fragment-based drug design [1]. Researchers can use this trifluoromethylated indole-3-propanoate as a probe to experimentally validate computational predictions of how CF₃ substitution alters solubility, permeability, and protein binding in their specific target systems. Its well-defined physicochemical profile supports the establishment of reliable property-based design guidelines for fluorine incorporation.

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